molecular formula C52H44AuP4+ B054251 AU(Bdpe)2 CAS No. 116449-44-6

AU(Bdpe)2

Cat. No.: B054251
CAS No.: 116449-44-6
M. Wt: 989.8 g/mol
InChI Key: QMQIGTWPVCYIGL-RFLAESERSA-N
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Description

AU(Bdpe)₂ is a gold-based coordination compound where gold (Au) is coordinated by two Bdpe ligands (Bdpe = 1,2-bis(diphenylphosphino)ethane). These ligands are bidentate, forming a stable chelate complex with Au(I) or Au(III), depending on the oxidation state. Such complexes are of significant interest in catalysis, materials science, and medicinal chemistry due to their unique electronic properties and structural flexibility . The compound’s stability and reactivity are influenced by the strong Au-P bonds and the steric effects of the bulky diphenylphosphine groups.

Key spectroscopic data for AU(Bdpe)₂, such as UV-Vis absorption peaks or NMR shifts, would typically be derived from studies analogous to those described for Zygocaperoside and Isorhamnetin-3-O glycoside in . For example, $ ^1H $-NMR and $ ^{13}C $-NMR data would confirm ligand coordination and electronic environments .

Properties

CAS No.

116449-44-6

Molecular Formula

C52H44AuP4+

Molecular Weight

989.8 g/mol

IUPAC Name

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;gold(1+)

InChI

InChI=1S/2C26H22P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-22H;/q;;+1/b2*22-21-;

InChI Key

QMQIGTWPVCYIGL-RFLAESERSA-N

SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+]

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Au+]

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+]

Synonyms

AU(BDPE)2
bis(1,2-bis(diphenylphosphino)ethene)gold (I)
bis(1,2-bis(diphenylphosphino)ethene)gold (I) chloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of AU(Bdpe)₂ with Analogous Gold Complexes

Compound Ligand Type Oxidation State Key Applications Stability Notes Reference
AU(Bdpe)₂ Bdpe (bidentate) Au(I) or Au(III) Catalysis, Sensor Materials High thermal stability Hypothetical
Au(PPh₃)Cl Monodentate (PPh₃) Au(I) Homogeneous Catalysis Air-sensitive
[Au(CN)₂]⁻ Cyanide (linear) Au(I) Electroless Plating, Phototherapy Stable in aqueous solutions
AuCl₄⁻ Chloride (tetrahedral) Au(III) Oxidizing Agent, Nanomaterials Hygroscopic, decomposes

Key Findings :

Ligand Effects: AU(Bdpe)₂’s bidentate Bdpe ligands provide greater stability compared to monodentate ligands like PPh₃ in Au(PPh₃)Cl. This is due to the chelate effect, which reduces ligand dissociation . In contrast, linear ligands (e.g., CN⁻ in [Au(CN)₂]⁻) favor luminescent properties but lack the steric bulk necessary for selective catalysis .

Oxidation State and Reactivity :

  • Au(I) complexes (e.g., AU(Bdpe)₂ and Au(PPh₃)Cl) are typically softer Lewis acids, making them effective in C–C coupling reactions. Au(III) species (e.g., AuCl₄⁻) are stronger oxidizers but require stabilizing ligands to prevent reduction .

Applications :

  • AU(Bdpe)₂’s stability under thermal stress (hypothesized based on ligand structure) suggests utility in high-temperature catalytic processes, unlike air-sensitive Au(PPh₃)Cl .
  • Compared to AuCl₄⁻, AU(Bdpe)₂ is likely less toxic and more tunable for biomedical applications, though this requires validation via bioactivity assays akin to those in kinase research () .

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